3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride
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Overview
Description
3-Dimethylamino-1-propyl chloride hydrochloride is a chemical compound used as an intermediate for the synthesis of pharmaceuticals . It has a linear formula of (CH3)2N(CH2)3Cl · HCl .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with dimethylamine. For example, dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile, followed by a hydrogenation step .Molecular Structure Analysis
The molecular structure of 3-Dimethylamino-1-propyl chloride hydrochloride can be represented by the SMILES string Cl[H].CN©CCCCl .Physical and Chemical Properties Analysis
3-Dimethylamino-1-propyl chloride hydrochloride appears as an off-white solid and has a melting point of 139 - 145 °C . It is also hygroscopic, meaning it readily absorbs moisture from the environment .Scientific Research Applications
Pharmaceutical Salt Synthesis
A study by Jia, Wu, and Gong (2019) explored the creation of a pharmaceutical salt involving components including 4-methylbenzene-1-sulfonyl chloride. This synthesis aimed to enhance pharmaceutical properties like solubility, stability, and hygroscopicity, which are essential for effective drug formulations (Jia, Wu, & Gong, 2019).
Molecular Synthesis and Characterization
Murthy et al. (2018) described the synthesis of a new compound using 4-methylbenzene-1-sulfonyl chloride. This study emphasized molecular structural analysis and computational studies, highlighting the importance of 4-methylbenzene-1-sulfonyl chloride in the development of novel chemical entities (Murthy et al., 2018).
Catalysis in Organic Synthesis
Research by Liu et al. (2014) investigated the use of a derivative of 4-methylbenzene-1-sulfonyl chloride in catalyzing acylation reactions. This study explored the reaction mechanism and the recyclability of the catalyst, demonstrating its potential in organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Sensor Development
Das et al. (2012) developed a colorimetric and fluorogenic sensor using a derivative of 4-methylbenzene-1-sulfonyl chloride. This research focused on detecting specific metal ions in neutral water, showcasing the application in environmental monitoring and safety (Das, Ghosh, Bhatt, & Das, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(dimethylamino)-4-methylbenzenesulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S.ClH/c1-7-4-5-8(14(10,12)13)6-9(7)11(2)3;/h4-6H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJRWOULAPNWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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